molecular formula C12H12N2O3S B2905184 Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate CAS No. 860609-51-4

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2905184
CAS No.: 860609-51-4
M. Wt: 264.3
InChI Key: JCMOTCGUAWLDRT-UHFFFAOYSA-N
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Description

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thieno[2,3-b]pyridine core. Its structure includes a methyl ester group at position 2, an acetyl group at position 5, an amino group at position 3, and a methyl substituent at position 4. This compound is primarily utilized as a synthon for synthesizing polyheterocyclic systems, such as carbohydrazide derivatives, which are pivotal in medicinal and materials chemistry . Its reactivity is influenced by the electron-withdrawing acetyl and ester groups, which facilitate nucleophilic substitutions and cyclization reactions .

Properties

IUPAC Name

methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S/c1-5-7(6(2)15)4-8-9(13)10(12(16)17-3)18-11(8)14-5/h4H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCMOTCGUAWLDRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=C(SC2=N1)C(=O)OC)N)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

  • Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

  • Introduction of Substituents:

  • Final Esterification: The final step involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry and Biology: Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate is used in various chemical and biological research applications. It can serve as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Medicine: In the field of medicine, this compound has potential applications in drug discovery and development. It may be used as a precursor for pharmaceuticals or as a tool in studying biological pathways.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its unique structure makes it suitable for various applications, including the development of new materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to specific biological responses. The pathways involved can vary widely based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, a comparative analysis with analogous thienopyridine derivatives is provided below.

Structural Analogues and Substituent Effects
Compound Name Key Substituents Reactivity/Applications Reference
This compound 2-COOCH3, 3-NH2, 5-COCH3, 6-CH3 Base for carbohydrazide synthesis; potential intermediate in drug discovery
N-Methyl-3-[(3-aminocarbonyl)-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine] 5-CN, 6-OCH2CH3, 4-C6H5 Enhanced solubility due to ethoxy group; used in multi-step heterocyclic syntheses
Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate 2-NH2, 6-Boc, thieno[2,3-c]pyridine core Positional isomerism alters electronic properties; Boc group improves stability
2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine core, 6-C6H5 Carcinogenic heterocyclic amine; forms DNA adducts

Key Observations :

  • Substituent Influence: The presence of ethoxy (OCH2CH3) or cyano (CN) groups in analogues enhances solubility and electronic diversity compared to the methyl and acetyl groups in the target compound .
  • Positional Isomerism: Ethyl 2-amino-6-boc-4,7-dihydrothieno[2,3-c]pyridine-3(5H)-carboxylate differs in the fused ring system (thieno[2,3-c] vs. [2,3-b]), leading to distinct electronic profiles and reactivity patterns .
Analytical and Spectral Data
  • IR Spectroscopy: Cyano groups in related compounds show peaks at ~2220 cm⁻¹, absent in the target compound, which instead features acetyl C=O stretches (~1640–1680 cm⁻¹) .
  • Elemental Analysis : For N-methyl derivatives (e.g., C36H31N7O5S2), calculated vs. found values (C: 62.54% vs. 62.50%) highlight precision in synthetic characterization, a standard applicable to the target compound .
Crystallographic Characterization

The SHELX program suite () is widely used for crystal structure determination of small molecules, including thienopyridines.

Biological Activity

Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate (CAS Number: 860609-51-4) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This thienopyridine derivative has been studied for its structural properties and biological implications, particularly as an antitumor agent. This article reviews the synthesis, structural characteristics, and biological evaluations associated with this compound.

Structural Characteristics

The compound features a thieno[2,3-b]pyridine core, which is known for its diverse biological activities. The molecular formula is C12H12N2O3SC_{12}H_{12}N_{2}O_{3}S, indicating the presence of functional groups that may contribute to its reactivity and biological interactions.

Table 1: Structural Features of this compound

FeatureDescription
Molecular FormulaC12H12N2O3SC_{12}H_{12}N_{2}O_{3}S
CAS Number860609-51-4
Core StructureThieno[2,3-b]pyridine
Functional GroupsAcetyl, Amino, Carboxylate

Synthesis

The synthesis of this compound involves heating specific precursors in a controlled environment. The compound can be synthesized through a multi-step reaction involving thienopyridine derivatives and appropriate reagents under optimized conditions to yield high purity and yield.

Biological Activity

Recent studies have highlighted the biological activity of this compound, particularly its antiproliferative effects against various cancer cell lines.

Anticancer Activity

This compound has shown promising results in inhibiting cell growth in several cancer models. For instance:

  • HeLa Cells : The compound exhibited significant antiproliferative activity with an IC50 value indicating effective inhibition of cell proliferation.
  • K562 Cells : In studies involving leukemia cells, the compound demonstrated selective cytotoxicity with minimal effects on normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic index.

Table 2: Biological Activity Data

Cell LineIC50 Value (µM)Selectivity
HeLa1.1 - 4.7High
K5620.70 - 0.75High
PBMC>20Low

The mechanism by which this compound exerts its effects appears to involve modulation of cell cycle progression and induction of apoptosis in cancer cells. Flow cytometry analyses have shown that treatment with this compound leads to:

  • Accumulation of cells in the G2/M phase.
  • Increased apoptotic cell populations at higher doses.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • In Vitro Studies : Various concentrations were tested on different cancer cell lines to determine the dose-response relationship and selectivity towards malignant versus normal cells.
  • In Vivo Models : Preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential in animal models.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 5-acetyl-3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with cyclization of precursors like 2-chloronicotinic acid with thiourea, followed by acetylation and amination steps. Optimization includes:

  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance solubility and reaction rates.
  • Catalysts : Triethylamine or DBU improves nucleophilic substitution efficiency.
  • Temperature control : Gradual heating (e.g., 60–80°C) minimizes side reactions.
  • Monitoring : Use TLC or HPLC to track intermediate purity and reaction progress .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and acetyl/amino group integration.
  • IR Spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) vibrations.
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion).
  • X-ray Crystallography : SHELXL refines crystal structures, resolving absolute configuration and hydrogen bonding .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • Storage : Keep in airtight containers at 2–8°C, away from ignition sources.
  • Emergency Protocols : Flush eyes with water for 15 minutes; wash skin with soap and water. Adhere to COSHH regulations for disposal .

Advanced Research Questions

Q. How can regioselectivity challenges in the acetylation and amination steps be addressed during synthesis?

  • Methodological Answer :

  • Directing Groups : Introduce Boc-protected amines to steer acetylation to the 5-position.
  • Metal Catalysis : Pd-mediated coupling (e.g., Buchwald-Hartwig) enhances amino group placement.
  • Kinetic Control : Lower temperatures (0–25°C) favor thermodynamically unstable intermediates.
  • Computational Modeling : DFT calculations predict reactive sites and transition states .

Q. What strategies resolve data contradictions between experimental and computational structural models?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-reference X-ray data (SHELXL-refined) with solution-state NMR and DFT-optimized geometries.
  • Electron Density Maps : Analyze residual density peaks in SHELXL to identify disordered regions.
  • Hirshfeld Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-stacking) to explain packing discrepancies .

Q. How is the compound's bioactivity evaluated against enzyme targets, and what are common pitfalls?

  • Methodological Answer :

  • In Vitro Assays : Fluorescence-based kinase inhibition assays (IC50 determination) with ATP competition studies.
  • Orthogonal Validation : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd).
  • Pitfalls :
  • Off-Target Effects : Counter-screen against related enzymes (e.g., PIM-1 vs. PIM-2 kinases).
  • Metabolic Stability : Use LC-MS to assess microsomal degradation in liver S9 fractions .

Q. What methods stabilize reactive intermediates during multi-step synthesis?

  • Methodological Answer :

  • Low-Temperature Techniques : Cryogenic reactors (-78°C) stabilize enolates or nitrenes.
  • In Situ Trapping : Silylation (e.g., TMSCl) protects labile amines or carbonyls.
  • Continuous Flow Systems : Minimize intermediate exposure to ambient conditions.
  • Real-Time Monitoring : FTIR or ReactIR tracks intermediate stability during synthesis .

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